Cas no 1538401-81-8 (3-\u200b(Cyclopropylmethyl)\u200b-1,\u200b2,\u200b4-\u200bthiadiazol-\u200b5-\u200bamine)

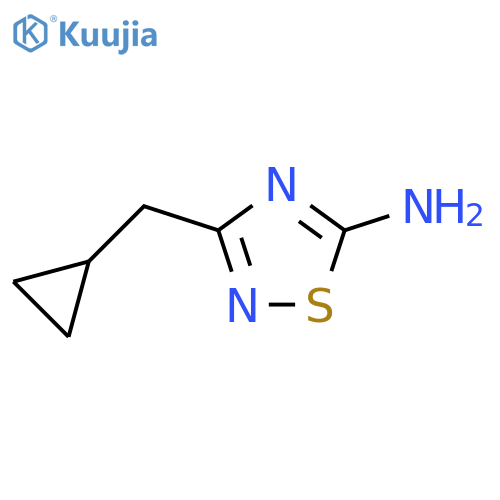

1538401-81-8 structure

商品名:3-\u200b(Cyclopropylmethyl)\u200b-1,\u200b2,\u200b4-\u200bthiadiazol-\u200b5-\u200bamine

CAS番号:1538401-81-8

MF:C6H9N3S

メガワット:155.220759153366

MDL:MFCD23912287

CID:4604696

PubChem ID:80484090

3-\u200b(Cyclopropylmethyl)\u200b-1,\u200b2,\u200b4-\u200bthiadiazol-\u200b5-\u200bamine 化学的及び物理的性質

名前と識別子

-

- 3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-amine

- 1,2,4-Thiadiazol-5-amine, 3-(cyclopropylmethyl)-

- 3-\u200b(Cyclopropylmethyl)\u200b-1,\u200b2,\u200b4-\u200bthiadiazol-\u200b5-\u200bamine

-

- MDL: MFCD23912287

- インチ: 1S/C6H9N3S/c7-6-8-5(9-10-6)3-4-1-2-4/h4H,1-3H2,(H2,7,8,9)

- InChIKey: RSFRCXUEYUAELP-UHFFFAOYSA-N

- ほほえんだ: S1C(N)=NC(CC2CC2)=N1

3-\u200b(Cyclopropylmethyl)\u200b-1,\u200b2,\u200b4-\u200bthiadiazol-\u200b5-\u200bamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C272660-25mg |

3-\u200b(Cyclopropylmethyl)\u200b-1,\u200b2,\u200b4-\u200bthiadiazol-\u200b5-\u200bamine |

1538401-81-8 | 25mg |

$ 245.00 | 2022-04-28 | ||

| Chemenu | CM433903-5g |

3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-amine |

1538401-81-8 | 95%+ | 5g |

$1935 | 2023-02-17 | |

| TRC | C272660-100mg |

3-\u200b(Cyclopropylmethyl)\u200b-1,\u200b2,\u200b4-\u200bthiadiazol-\u200b5-\u200bamine |

1538401-81-8 | 100mg |

$ 640.00 | 2022-04-28 | ||

| Enamine | EN300-307034-0.25g |

3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-amine |

1538401-81-8 | 95.0% | 0.25g |

$367.0 | 2025-03-19 | |

| Chemenu | CM433903-10g |

3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-amine |

1538401-81-8 | 95%+ | 10g |

$2869 | 2023-02-17 | |

| Aaron | AR01B7L0-50mg |

3-(Cyclopropylmethyl)-1,2,4-thiadiazol-5-amine |

1538401-81-8 | 95% | 50mg |

$265.00 | 2025-02-09 | |

| A2B Chem LLC | AW01560-50mg |

3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-amine |

1538401-81-8 | 95% | 50mg |

$219.00 | 2024-04-20 | |

| A2B Chem LLC | AW01560-250mg |

3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-amine |

1538401-81-8 | 95% | 250mg |

$422.00 | 2024-04-20 | |

| Enamine | EN300-307034-5g |

3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-amine |

1538401-81-8 | 95% | 5g |

$2152.0 | 2023-09-05 | |

| 1PlusChem | 1P01B7CO-2.5g |

3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-amine |

1538401-81-8 | 95% | 2.5g |

$1859.00 | 2024-06-20 |

3-\u200b(Cyclopropylmethyl)\u200b-1,\u200b2,\u200b4-\u200bthiadiazol-\u200b5-\u200bamine 関連文献

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

1538401-81-8 (3-\u200b(Cyclopropylmethyl)\u200b-1,\u200b2,\u200b4-\u200bthiadiazol-\u200b5-\u200bamine) 関連製品

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量